2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
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Overview
Description
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C15H14N4O2 and its molecular weight is 282.303. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Study 1: Novel Co(II) and Cu(II) coordination complexes were constructed using pyrazole-acetamide derivatives, which exhibited significant antioxidant activity. This study demonstrates the potential of these complexes in medicinal chemistry and material science (Chkirate et al., 2019).
Synthesis of Novel Compounds
- Study 2: Synthesis of new compounds, including 2-pyrone derivatives and N-(2-acetamidophenyl)-N-2-oxo-2H-pyran-4-yl)acetamide, was reported. These compounds were characterized using X-ray diffraction, and their binding modes within Tyrosine-protein kinase JAK2 were investigated, highlighting their potential biological applications (Sebhaoui et al., 2020).
Facile Synthesis of Derivatives
- Study 3: A convenient synthesis of various derivatives, including pyridine, pyridazine, and phthalazine, was achieved using ethyl 2-arylhydrazono-3-butyrates and 2-cyano-N-(4-methylphenyl) acetamide, demonstrating the compound's versatility in synthesizing diverse chemical structures (Rady & Barsy, 2006).
Antimicrobial Activities
- Study 4: Novel thiazole derivatives synthesized by incorporating pyrazole moieties demonstrated significant anti-bacterial and anti-fungal activities. This suggests potential applications in developing new antimicrobial agents (Saravanan et al., 2010).
Analgesic Agents
- Study 5: Synthesis of novel thiazole derivatives as analgesic agents was reported. These compounds, synthesized by incorporating pyrazole moieties, exhibited mild to good analgesic activities in mice, indicating potential therapeutic applications (Saravanan et al., 2011).
Anti-Inflammatory Activity
- Study 6: Synthesis of novel acetamides with anti-inflammatory activity was demonstrated. These derivatives showed significant anti-inflammatory effects, suggesting their potential in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antipsychotic Agents
- Study 7: A series of novel potential antipsychotic agents were synthesized. These compounds showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, indicating a unique mechanism of action (Wise et al., 1987).
Nonlinear Optical Properties
- Study 8: The nonlinear optical properties of organic crystals containing acetamide structures were investigated. This study revealed their potential in photonic devices like optical switches and modulators (Castro et al., 2017).
Antioxidant, Analgesic, and Anti-Inflammatory Activity
- Study 9: Synthesis of a novel compound with notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities was reported, suggesting its multifunctional therapeutic potential (Nayak et al., 2014).
Future Directions
Properties
IUPAC Name |
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-2-4-11(5-3-10)12-8-13-15(21)18(9-14(16)20)6-7-19(13)17-12/h2-8H,9H2,1H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJWPKWDZJIFKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.